molecular formula C4H6BrN3 B11910875 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole

3-(bromomethyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B11910875
M. Wt: 176.01 g/mol
InChI Key: OHHUXUIPLIQQKZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound containing a triazole ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method is to react 1-methyl-1H-1,2,4-triazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Products include azido-triazoles, thiocyanato-triazoles, and methoxy-triazoles.

    Oxidation: Oxidized triazole derivatives.

    Reduction: 1-methyl-1H-1,2,4-triazole.

Scientific Research Applications

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Materials Science: It is employed in the synthesis of functional materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
  • 3-(Iodomethyl)-1-methyl-1H-1,2,4-triazole
  • 1-Methyl-1H-1,2,4-triazole

Uniqueness

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

3-(bromomethyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C4H6BrN3/c1-8-3-6-4(2-5)7-8/h3H,2H2,1H3

InChI Key

OHHUXUIPLIQQKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CBr

Origin of Product

United States

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